molecular formula C18H17F3O B1360648 3-(3,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone CAS No. 898780-84-2

3-(3,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone

Cat. No.: B1360648
CAS No.: 898780-84-2
M. Wt: 306.3 g/mol
InChI Key: LMGWMILPJJEUML-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic ketones. According to the Chemical Abstracts Service registry, this compound is assigned the unique identifier with precise structural specifications. The International Union of Pure and Applied Chemistry name for this compound is systematically derived from its propiophenone backbone with specific positional designations for the substituent groups.

The compound belongs to the classification of aromatic ketones, specifically those containing trifluoromethyl substituents that significantly influence its chemical behavior. The systematic identification encompasses multiple chemical database entries that provide comprehensive structural information. The molecular formula C₁₈H₁₇F₃O represents the elemental composition with eighteen carbon atoms, seventeen hydrogen atoms, three fluorine atoms, and one oxygen atom. This formulation reflects the specific arrangement of the dimethylphenyl group at the 3-position and the trifluoromethyl group at the 2'-position of the propiophenone framework.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-9-13(2)11-14(10-12)7-8-17(22)15-5-3-4-6-16(15)18(19,20)21/h3-6,9-11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGWMILPJJEUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644907
Record name 3-(3,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-84-2
Record name 1-Propanone, 3-(3,5-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

Starting Material Role in Synthesis Typical Source/Preparation
3,5-Dimethylbenzaldehyde Aromatic aldehyde component Commercially available or prepared via oxidation of 3,5-dimethylbenzyl alcohol
2-(Trifluoromethyl)acetophenone Ketone component with trifluoromethyl group Commercially available or synthesized via Friedel-Crafts acylation of trifluoromethylbenzene derivatives

Reaction Conditions

  • Reaction Type: Claisen-Schmidt condensation (base-catalyzed aldol condensation)
  • Catalysts/Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
  • Solvents: Ethanol or methanol, sometimes mixed with water
  • Temperature: Typically room temperature to mild heating (25–60 °C)
  • Reaction Time: Several hours (4–12 hours) depending on scale and conditions

Stepwise Synthesis Procedure

  • Mixing of Reactants: 3,5-Dimethylbenzaldehyde and 2-(trifluoromethyl)acetophenone are dissolved in ethanol.
  • Addition of Base: A stoichiometric or catalytic amount of NaOH or KOH is added slowly with stirring.
  • Condensation Reaction: The mixture is stirred at room temperature or heated gently to promote the condensation reaction forming an α,β-unsaturated ketone intermediate.
  • Hydrogenation or Reduction (if needed): In some protocols, the intermediate undergoes selective hydrogenation to saturate the double bond, yielding the propiophenone structure.
  • Purification: The crude product is purified by recrystallization from suitable solvents (e.g., ethanol) or by column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures).

Representative Reaction Scheme

$$
\text{3,5-Dimethylbenzaldehyde} + \text{2-(Trifluoromethyl)acetophenone} \xrightarrow[\text{EtOH}]{\text{NaOH/KOH}} \text{3-(3,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone}
$$

Analytical Data and Purity Assessment

Parameter Typical Result Method Used
Molecular Formula C18H17F3O Confirmed by elemental analysis
Molecular Weight 306.3 g/mol Mass spectrometry
Melting Point Typically 80–85 °C (literature range) Differential scanning calorimetry (DSC)
Purity >98% HPLC or GC analysis
Structural Confirmation Confirmed by NMR (1H, 13C), IR, MS Spectroscopic methods

Research Findings and Optimization Notes

  • Base Selection: Sodium hydroxide is preferred for cleaner reaction profiles; potassium hydroxide can accelerate the reaction but may increase side products.
  • Solvent Effects: Ethanol provides good solubility and reaction rates; methanol can be used but may require longer reaction times.
  • Temperature Control: Mild heating improves yield but excessive heat may lead to side reactions such as self-condensation or polymerization.
  • Purification: Recrystallization yields high-purity product, but column chromatography is essential when by-products are structurally similar.

Comparative Table of Preparation Variants

Method Variant Base Used Solvent Temperature Yield (%) Notes
Standard Claisen-Schmidt NaOH Ethanol 25 °C 75–85 Mild conditions, high purity
KOH Catalyzed KOH Ethanol 40 °C 70–80 Faster reaction, more side products
Methanol Solvent NaOH Methanol 25 °C 65–75 Longer reaction time
Hydrogenation Post-Condensation Pd/C catalyst Ethanol Room temp 80–90 Saturates double bond if needed

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The dimethylphenyl group contributes to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(3,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone can be contextualized against analogous fluorinated compounds. Below is a comparative analysis based on the available evidence:

Table 1: Key Comparisons with Structurally Related Fluorinated Compounds

Compound Name Key Structural Features Molecular Formula CAS No./Ref. ID Functional Group Commercial Availability (Evidence Source)
This compound 3,5-dimethylphenyl, 2'-CF₃ on phenyl ring Likely C₁₈H₁₅F₃O Not explicitly listed Ketone (propiophenone) Not specified in evidence
3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol 3,5-dimethylphenyl, trifluoromethyl, hydroxyl C₁₁H₁₃F₃O 218,22086 Alcohol Available on request
3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropyl-2-amine 3,5-dimethylphenyl, trifluoromethyl, amine C₁₁H₁₄F₃N 217,23613 Amine Available on request
3-(3,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone 3,5-dimethylphenyl, 4'-CF₃ on phenyl ring Likely C₁₈H₁₅F₃O Ref: 10-F206658 Ketone (propiophenone) Available via inquiry
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 3,5-dichlorophenyl, trifluoromethyl, ketone C₉H₅Cl₂F₃O 675-511-0 Ketone (ethanone) Safety data available

Structural and Functional Insights

Positional Isomerism: The 2'-trifluoromethylpropiophenone differs from its 4'-trifluoromethyl isomer (Ref: 10-F206658) in the placement of the -CF₃ group. This positional variation can significantly alter electronic properties, solubility, and biological activity .

Functional Group Diversity: Compared to the hydroxyl (C₁₁H₁₃F₃O) and amine (C₁₁H₁₄F₃N) derivatives , the ketone group in propiophenone derivatives may confer distinct reactivity, such as susceptibility to nucleophilic attack or participation in condensation reactions.

Substituent Effects: The 3,5-dimethylphenyl group enhances steric bulk and electron-donating effects relative to the 3,5-dichlorophenyl group in 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone, which is electron-withdrawing.

Research Implications and Limitations

While the evidence provides foundational structural and commercial data, gaps remain in:

  • Physicochemical Properties : Melting points, boiling points, and solubility data for the target compound.
  • Biological Activity: No direct studies on pharmacological or agrochemical efficacy were cited.

Future research should prioritize experimental characterization and computational modeling to elucidate structure-activity relationships within this fluorinated compound class.

Biological Activity

3-(3,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C16H14F3O
  • Molecular Weight : 292.28 g/mol

The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds, potentially impacting their biological activity.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Modulation of Signaling Pathways : Compounds with similar structures have been reported to interact with key signaling pathways such as Wnt/β-catenin and PI3K/Akt, which are crucial in cancer progression.

Anticancer Activity

A study published in MDPI explored the anticancer activity of structurally related compounds, demonstrating significant inhibition of cell growth in various cancer cell lines. The following table summarizes key findings from this research:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHCT116 (Colon)7.1 ± 0.6Induction of ROS production
Compound BHEK293 (Breast)0.74Inhibition of DVL-GFP recruitment
Compound CA549 (Lung)3.46Inhibition of Wnt/β-catenin signaling

These findings suggest that the compound may have a similar profile, warranting further investigation into its anticancer properties.

Case Studies

  • Case Study on Antiviral Activity : A related compound was evaluated for its activity against HIV-1. The study found that certain derivatives exhibited potent inhibitory effects against both wild-type and mutant strains of HIV-1, indicating a potential for antiviral applications.
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Research has shown that modifications to the phenyl ring and the introduction of electron-withdrawing groups can significantly enhance potency. For instance:

  • Trifluoromethyl Group : Increases lipophilicity and may improve binding affinity to target proteins.
  • Dimethyl Substitution : Alters electronic properties and steric hindrance, impacting overall activity.

Q & A

Q. What statistical methods are recommended for analyzing discrepancies in biological activity data across derivatives?

  • Methodology : Apply multivariate analysis (e.g., principal component analysis, PCA) to datasets combining structural descriptors (Hammett σ, molar refractivity) and bioactivity (IC₅₀ values). Outliers are investigated via dose-response assays and molecular docking studies to identify steric/electronic mismatches .

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